molecular formula C12H19NO2 B151614 (4-(3-(Dimethylamino)propoxy)phenyl)methanol CAS No. 426831-08-5

(4-(3-(Dimethylamino)propoxy)phenyl)methanol

Cat. No. B151614
M. Wt: 209.28 g/mol
InChI Key: ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
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Description

The compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol is a molecule that contains a dimethylamino group attached to a phenyl ring through a propoxy linker. This structure is related to various compounds studied for their electronic absorption and fluorescence properties, as well as their potential interactions with biological molecules such as proteins .

Synthesis Analysis

While the exact synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol is not detailed in the provided papers, related compounds have been synthesized through various organic reactions. For instance, a compound with a similar dimethylamino phenyl motif was synthesized and crystallized, indicating the potential for (4-(3-(Dimethylamino)propoxy)phenyl)methanol to be synthesized and studied in a crystalline form . Additionally, the synthesis of related methanone derivatives through Diels-Alder reactions suggests that (4-(3-(Dimethylamino)propoxy)phenyl)methanol could potentially be synthesized through similar methods .

Molecular Structure Analysis

The molecular structure of compounds similar to (4-(3-(Dimethylamino)propoxy)phenyl)methanol has been analyzed using various techniques. For example, the crystal structure of a related dioxolane compound was determined, which could provide insights into the conformational preferences and potential intramolecular interactions of (4-(3-(Dimethylamino)propoxy)phenyl)methanol . The presence of intramolecular hydrogen bonds in the related structures suggests that (4-(3-(Dimethylamino)propoxy)phenyl)methanol may also exhibit such interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds with dimethylamino phenyl groups has been explored in the context of their interactions with solvents and proteins. The fluorescence study of a related diene compound attached to serum albumins demonstrates the potential for (4-(3-(Dimethylamino)propoxy)phenyl)methanol to participate in bioconjugation reactions and serve as a fluorescence probe . Furthermore, the study of hydrogen bonding interactions in a chromene derivative indicates that (4-(3-(Dimethylamino)propoxy)phenyl)methanol may also engage in specific interactions that affect its electronic absorption and emission transitions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-(3-(Dimethylamino)propoxy)phenyl)methanol can be inferred from studies on related compounds. The solvatochromic fluorescence behavior of a related diene suggests that (4-(3-(Dimethylamino)propoxy)phenyl)methanol may exhibit similar solvent-dependent properties . Additionally, the impact of hydrogen bonding on the spectral characteristics of a chromene derivative provides a basis for predicting how (4-(3-(Dimethylamino)propoxy)phenyl)methanol might interact with solvents and other molecules . The antimicrobial and antioxidant activities of related methanone derivatives also suggest potential biological activities for (4-(3-(Dimethylamino)propoxy)phenyl)methanol .

Scientific Research Applications

  • Electropolymerization Studies : A study by Bıyıklıoğlu and Alp (2017) focused on synthesizing and examining the electropolymerization properties of compounds including 3-(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propan-1-ol. The compounds showed non-aggregated behavior in various solvents and demonstrated electropolymerization on electrodes during anodic potential scans, highlighting their potential in material science and electrochemistry applications (Bıyıklıoğlu & Alp, 2017).

  • Photophysical and Photochemical Properties : Research by Liu et al. (2019) explored the photophysical and photochemical properties of compounds related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol. They studied the intermolecular hydrogen bond structure of the complex and provided insights into the excited-state hydrogen bond mechanisms, suggesting applications in molecular sensing and spectroscopy (Liu et al., 2019).

  • Enantioselective Epoxidation : A study by Lu et al. (2008) reported the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, which was used as a catalyst for the enantioselective epoxidation of α,β-enones. This illustrates the potential application of related compounds in asymmetric synthesis and catalysis (Lu et al., 2008).

  • Fluorescence Studies in Protein Environments : Singh and Darshi (2004) studied the fluorescence properties of compounds related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol in various media, including protein environments. This research can contribute to the development of fluorescent probes for biological applications (Singh & Darshi, 2004).

  • Intramolecular Proton Transfer Studies : Chen et al. (2019) investigated the excited-state intramolecular proton transfer (ESIPT) process of a compound structurally related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol. This study offers insights into solvent effects on ESIPT reactions, relevant to photochemistry and molecular design (Chen et al., 2019).

  • Conformational Studies in Molecular Structures : Niu et al. (2015) synthesized and characterized tris(2-(dimethylamino)phenyl)methanol, providing insights into the roles of hydrogen bonds in molecular conformational conversions. This research is significant for understanding molecular dynamics and design (Niu et al., 2015).

  • Electroluminescent Conjugated Polyelectrolytes : A study by Huang et al. (2004) synthesized polyelectrolyte derivatives using compounds including N,N-dimethylamino groups, indicating potential applications in electroluminescent devices and materials science (Huang et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432824
Record name {4-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(Dimethylamino)propoxy)phenyl)methanol

CAS RN

426831-08-5
Record name {4-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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